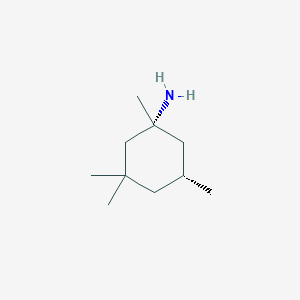

(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine” is a chemical compound with the CAS Number: 1821718-40-4 . It has a molecular weight of 155.28 and its molecular formula is C10H21N . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10-/m1/s1 . This indicates that the molecule consists of a cyclohexane ring with four methyl groups and one amine group attached. The (1R,5R) prefix indicates the stereochemistry of the molecule, with the two stereocenters being in the R configuration.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data (NMR, IR, MS) were not found in the current search results.Applications De Recherche Scientifique

Experimental and Theoretical Properties of Cyclohexane Derivatives

One study explored the experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative related to cyclohexanedione, employing various spectroscopies and density functional theory (DFT) for structural analysis. This research provides insights into the molecular structure, vibrational frequencies, and electron distribution, which are essential for understanding the chemical behavior and potential applications of cyclohexane derivatives in material science and molecular engineering (Fatima et al., 2021).

Synthesis and Applications in Heterocyclic Moieties

Another study focused on the synthesis of 1,5-disubstituted tetrazoles using propargyl amine, highlighting the relevance of such heterocyclic moieties in bioactive compounds, drugs, and various materials science applications. This research underscores the versatility and importance of cyclohexane derivatives and similar compounds in developing new materials and pharmaceuticals (Rentería-Gómez & Gámez-Montaño, 2016).

Biosynthesis of Anhydrotetracycline

Investigation into the biosynthesis of anhydrotetracycline, which involves the cyclohexenone ring, revealed the minimal enzymes required for synthesizing this compound with unique structural features. This study is pivotal for understanding the biosynthetic pathways of complex natural products and designing biosynthetic strategies for novel therapeutics (Zhang et al., 2008).

Catalytic Activity and Ligand Design

Research on the synthesis of stable bulky and rigid cyclic (alkyl)(amino)carbenes demonstrates the application of cyclohexane derivatives in catalysis, particularly in the gold(I) catalyzed hydroamination of internal alkynes. This study provides valuable insights into the design of efficient catalysts for organic synthesis and material science applications (Zeng et al., 2009).

Safety and Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H226 and H314 . This indicates that it is flammable (H226) and can cause severe skin burns and eye damage (H314). Precautionary measures include avoiding heat/sparks/open flames/hot surfaces (P210), keeping the container tightly closed (P233), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYNWVWYGZJUFX-PSASIEDQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)N)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@](CC(C1)(C)C)(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)

![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2876862.png)

![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2876867.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)